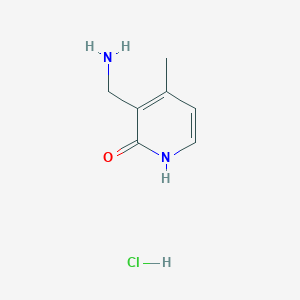
5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile: is a chemical compound with the molecular formula C6H9N5 and a molecular weight of 151.17 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a pyrazole ring, which is further substituted with dimethyl and carbonitrile groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with hydrazine hydrate under reflux conditions . The reaction is carried out in an appropriate solvent, such as ethanol, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological activities. It has shown promise in the development of new drugs targeting specific enzymes and receptors. Studies have explored its use as an anti-inflammatory, antimicrobial, and anticancer agent .
Industry: The compound is utilized in the development of agrochemicals and dyes. Its unique structural properties make it suitable for the synthesis of novel compounds with enhanced efficacy and stability .
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or activation of their functions. This interaction can modulate various biochemical pathways, resulting in the desired pharmacological effects .
Comparison with Similar Compounds
- 5-hydrazinyl-1-methyl-1H-pyrazole-4-carbonitrile
- 5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile
- 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-3-carbonitrile
Comparison: Compared to its similar compounds, 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile exhibits unique reactivity due to the presence of both hydrazinyl and carbonitrile groups. This dual functionality enhances its versatility in chemical synthesis and its potential as a pharmacological agent .
Properties
CAS No. |
1343079-38-8 |
|---|---|
Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-hydrazinyl-1,3-dimethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H9N5/c1-4-5(3-7)6(9-8)11(2)10-4/h9H,8H2,1-2H3 |
InChI Key |
SOGSYUXUELJLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)NN)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



